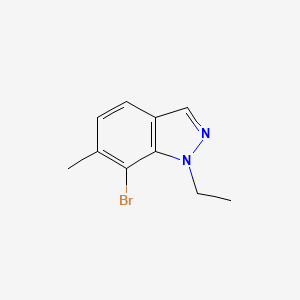
4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H3BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 2-chloro-5-(trifluoromethyl)benzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol or aldehyde.
科学的研究の応用
4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is widely used in scientific research, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals due to its unique functional groups.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a probe to study enzyme interactions and biochemical pathways.
作用機序
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological studies, it may interact with specific enzymes or receptors, altering their activity and providing insights into biochemical processes.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-5-(trifluoromethyl)benzene
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol
Uniqueness
4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFBPFSPAYQADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-](/img/structure/B6305077.png)






